molecular formula C7H12ClNO2 B6316077 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride CAS No. 1628734-73-5

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Cat. No. B6316077
CAS RN: 1628734-73-5
M. Wt: 177.63 g/mol
InChI Key: KMOPZLUEJMECES-UHFFFAOYSA-N
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Description

“2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C₇H₁₂ClNO₂ . It is a solid substance with a molecular weight of 177.06 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(C12NCCCC1C2)=O.Cl . This indicates that the compound contains a bicyclic structure with a nitrogen atom and a carboxylic acid group.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 177.06 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. The compound’s structure, which includes a bicyclic azaheterocycle, makes it a valuable reagent for modifying peptides and proteins to study their structure-activity relationships .

Biochemical Synthesis

Researchers use 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride in the synthesis of complex biochemicals. Its unique bicyclic structure serves as a scaffold for constructing more complex molecules that can mimic natural biochemical compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of potential pharmacological agents. Its rigid structure can be incorporated into drug molecules, potentially leading to compounds with enhanced stability and specificity .

Organic Synthesis Methodology

The compound is also significant in developing new synthetic methodologies. Its structure can undergo various chemical reactions, providing a platform for testing new synthetic routes and catalytic processes .

Material Science

In material science, MFCD31620753 can be used to create novel polymers or as a monomer that imparts specific mechanical properties to polymeric materials due to its rigid and stable bicyclic framework .

Analytical Chemistry

As an analytical standard, this compound helps in calibrating instruments or as a reference compound in mass spectrometry to identify and quantify other substances in a sample .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for developing new pesticides or herbicides, leveraging its structural properties to interact with biological targets .

Environmental Science

Lastly, in environmental science, researchers might investigate the environmental fate of this compound or its derivatives, such as their biodegradability or potential to bioaccumulate, contributing to the understanding of chemical impacts on ecosystems .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . The hazard statements associated with it are H302, H315, H318, H335, H412 . Precautionary measures include P261, P273, P280, P301 + P312, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

2-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-4-5(7)2-1-3-8-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOPZLUEJMECES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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